4,7-dibromo-1H-indole
Overview
Description
Scientific Research Applications
Synthesis and Functionalization
4,7-dibromo-1H-indole is a significant component in the synthesis and functionalization of indoles, which are crucial in a variety of biologically active natural and synthetic compounds. These indoles are synthesized through methods like Fisher indole synthesis, the Gassman synthesis, and the Bischler indole synthesis. Palladium-catalyzed reactions have become significant in the last few decades for their wide range of functionalities and applications in complex molecule synthesis, influencing almost every area of organic synthesis (Cacchi & Fabrizi, 2005).
Antifungal Properties
1H-Indole-4,7-diones, structurally related to this compound, have shown promising antifungal activity against fungi like Candida krusei, Cryptococcus neoformans, and Aspergillus niger. This suggests the potential of this compound derivatives as potent antifungal agents (Ryu et al., 2007).
Indole Synthesis Review
The synthesis of indole derivatives, including those related to this compound, has been thoroughly reviewed. This includes discussions on the classification of indole synthesis methods and the significance of the indole nucleus in various bioactive compounds (Taber & Tirunahari, 2011).
Virulence Diminishing Properties
Indole and its derivatives, including this compound, have been studied for their impact on bacterial virulence and quorum sensing. Specifically, studies on Pseudomonas aeruginosa demonstrated that indole-related compounds could significantly decrease the production of virulence factors and enhance antibiotic resistance, suggesting their potential use as antivirulence agents (Lee et al., 2008).
Preparation of Indole Derivatives
Research on the convenient preparation of indole derivatives from this compound and similar compounds has been conducted. These derivatives serve as precursors for various biochemical compounds, highlighting the versatility of this compound in synthetic chemistry (Parrick et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
4,7-Dibromo-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives are known to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound interacts with its targets in a manner that modulates their function, leading to changes in cellular processes
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is bbb permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has significant effects on cellular processes
Properties
IUPAC Name |
4,7-dibromo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHKXNCCGYOQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595933 | |
Record name | 4,7-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126811-31-2 | |
Record name | 4,7-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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